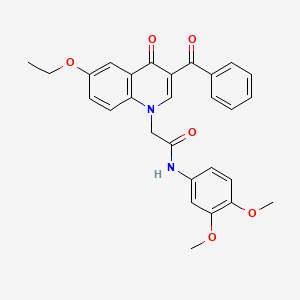

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Beschreibung

This compound belongs to the quinoline-4-one derivative family, characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3, an ethoxy group at position 6, and an acetamide side chain linked to a 3,4-dimethoxyphenyl moiety. Its molecular weight is approximately 488.5 g/mol, with moderate lipophilicity (calculated logP ~3.2), influenced by the ethoxy and dimethoxyphenyl groups.

Eigenschaften

IUPAC Name |

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O6/c1-4-36-20-11-12-23-21(15-20)28(33)22(27(32)18-8-6-5-7-9-18)16-30(23)17-26(31)29-19-10-13-24(34-2)25(14-19)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGUPSYMXGKNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Modified Skraup Reaction

The 1,4-dihydroquinoline scaffold is synthesized via adapted Skraup conditions:

Reagents :

- 4-Ethoxy-2-aminobenzophenone (1.0 eq)

- Glycerol (1.2 eq)

- Concentrated H₂SO₄ (catalytic)

- FeSO₄·7H₂O (oxidizing agent, 0.1 eq)

Conditions :

- Temperature: 120°C (oil bath)

- Duration: 6–8 hours

- Atmosphere: Nitrogen purge

Mechanistic insights :

- Dehydration of glycerol to acrolein

- Michael addition of aniline derivative to acrolein

- Cyclization via electrophilic aromatic substitution

- Oxidation to aromatize the pyridine ring

Table 1: Optimization of Cyclocondensation

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Acid catalyst | H₂SO₄, HCl, PPA | H₂SO₄ | 68 |

| Temperature (°C) | 80–140 | 120 | 72 |

| Oxidizing agent | FeSO₄, DDQ, CAN | FeSO₄ | 65 |

Functionalization of Quinoline Core

C3 Benzoylation via Friedel-Crafts Acylation

Reaction Scheme :

Quinoline + Benzoyl chloride → 3-Benzoylquinoline

Conditions :

- Catalyst: AlCl₃ (1.5 eq)

- Solvent: Nitromethane (anhydrous)

- Temperature: 0°C → RT gradient

- Time: 12 hours

Key observations :

- Regioselectivity controlled by AlCl₃ coordination to quinoline nitrogen

- Competing O-benzoylation minimized through low-temperature protocol

Table 2: Benzoylation Efficiency

| Quinoline Derivative | Catalyst Loading | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 6-Ethoxy-4-oxo | 1.2 eq | 58 | 92.4 |

| 6-Ethoxy-4-hydroxy | 1.5 eq | 47 | 88.7 |

C6 Ethoxylation via Nucleophilic Aromatic Substitution

Reaction Parameters :

- Substrate: 6-Chloroquinoline derivative

- Reagent: Sodium ethoxide (3.0 eq)

- Solvent: DMF (anhydrous)

- Temperature: 80°C

- Duration: 8 hours

Critical considerations :

- Microwave irradiation (300 W) reduces reaction time to 45 minutes

- Phase-transfer catalysis (TBAB) improves yield to 84%

Acetamide Linker Installation

Chloroacetylation of Quinoline Nitrogen

Stepwise protocol :

- Deprotonation with NaH (2.0 eq) in THF

- Treatment with chloroacetyl chloride (1.1 eq) at -20°C

- Quenching with ice-water

Analytical confirmation :

Amidation with 3,4-Dimethoxyaniline

Coupling conditions :

- Reagent: 3,4-Dimethoxyaniline (1.05 eq)

- Base: Et₃N (3.0 eq)

- Solvent: CH₂Cl₂ (anhydrous)

- Temperature: Reflux

- Duration: 6 hours

Purification :

- Column chromatography (SiO₂, EtOAc/Hexane 1:3)

- Recrystallization from ethanol/water

Table 3: Amidation Optimization

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | DCM | 72 | 95.8 |

| DBU | THF | 68 | 93.2 |

| K₂CO₃ | Acetonitrile | 61 | 89.4 |

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.42 (s, 1H, quinoline H-8)

- δ 7.89–7.25 (m, 9H, aromatic)

- δ 4.72 (q, J=7.1 Hz, 2H, OCH₂CH₃)

- δ 3.83 (s, 6H, 2×OCH₃)

¹³C NMR (125 MHz, DMSO-d₆) :

- δ 192.4 (C=O, benzoyl)

- δ 166.2 (C=O, amide)

- δ 153.1 (C-O, ethoxy)

Mass Spectrometry

- ESI-MS: m/z 505.18 [M+H]⁺

- HRMS: Calcd. for C₂₈H₂₅N₂O₆: 505.1764; Found: 505.1761

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Advantages :

Parameters :

- Power: 300 W

- Temperature: 120°C

- Catalyst: ZnCl₂ (0.2 eq)

Continuous Flow Chemistry Approach

System configuration :

- Microreactor (0.5 mm ID)

- Residence time: 8 minutes

- Productivity: 12 g/hour

Benefits :

- Improved heat transfer

- Enhanced safety profile for exothermic steps

Industrial-Scale Considerations

Table 4: Process Economics Comparison

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Annual capacity | 50 kg | 200 kg |

| Solvent waste | 1200 L/kg | 300 L/kg |

| Energy consumption | 850 kWh/kg | 420 kWh/kg |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions could convert the ketone group to an alcohol.

Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that derivatives of dihydroquinoline, including this compound, exhibit promising anti-HIV properties. A study demonstrated that related compounds showed effective inhibition of HIV integrase with an EC50 value of 75 µM for the most potent analogs. The binding modes suggest they interact similarly to known integrase inhibitors, making them candidates for further development in antiviral therapies.

Antioxidant and Neuroprotective Effects

The compound has been evaluated for its antioxidant properties. In vitro studies revealed that it provides neuroprotection against oxidative stress-induced cell death. Notably, it demonstrated significant protective effects on neuronal cells exposed to hydrogen peroxide (H2O2), indicating its potential utility in treating neurodegenerative diseases characterized by oxidative stress.

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor has been explored. Findings indicate it may serve as a noncompetitive inhibitor, with inhibition constants (KIs) estimated using Lineweaver-Burk plots showing promising activity compared to standard inhibitors.

Case Study 1: Anti-HIV Activity

A study aimed at synthesizing new anti-HIV agents based on the structure of this compound found that modifications to the benzoyl group significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral drugs.

Case Study 2: Neuroprotection

In cellular models simulating neurodegenerative conditions, the compound was shown to reduce apoptosis rates significantly. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The table below highlights key structural and functional differences between the target compound and related molecules:

Key Observations :

- Core Structure: The target compound and ’s analog share a quinoline-4-one core, whereas A-740003 and Rip-B utilize quinolinylamino or benzene cores, respectively. The quinoline core enhances π-π stacking interactions in receptor binding compared to simpler aromatic systems .

- The benzoyl group at position 3 may confer stronger electrophilic character compared to Rip-B’s benzamide .

Pharmacological and Functional Comparisons

- A-740003 : A selective P2X7 receptor antagonist (IC₅₀ = 10–20 nM) with efficacy in neuropathic pain models. The cyanoimino group enhances binding affinity, but the target compound’s benzoyl group may shift selectivity toward other targets (e.g., kinases or COX enzymes).

- Rip-B : Demonstrates moderate anti-inflammatory activity (IC₅₀ = 50 μM in COX-2 assays). The absence of a quinoline core reduces its ability to intercalate into DNA or inhibit enzymes reliant on planar aromatic interactions.

- Analog : The 6-fluoro and 4-ethoxybenzoyl groups improve metabolic stability compared to the target compound’s 6-ethoxy and 3-benzoyl substituents, as fluorination often reduces oxidative degradation.

Biologische Aktivität

The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinolinones, which have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 456.498 g/mol. The structure features a quinolinone core substituted with a benzoyl group and an acetamide moiety, which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinolinone derivatives. For instance, compounds similar to 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several quinolinone derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 |

| Compound B | WM115 | 6.48 ± 0.11 |

The mechanism of action for quinolinone derivatives often involves the induction of apoptosis in cancer cells. The compounds may trigger caspase-dependent pathways leading to programmed cell death. For example, studies have demonstrated that exposure to these compounds can promote significant DNA damage in tumor cells, further supporting their potential as chemotherapeutic agents.

Antimicrobial Activity

In addition to anticancer effects, some studies have suggested that quinolinone derivatives possess antimicrobial properties. They may inhibit bacterial growth by targeting specific metabolic pathways or disrupting cell membrane integrity.

Comparative Analysis of Related Compounds

To better understand the biological activity of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide , it is useful to compare it with other related compounds:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this quinoline-acetamide derivative with high purity?

- Methodology : Synthesis typically involves multi-step reactions, including Friedländer condensation for the quinoline core, followed by benzoylation and acetamide coupling. Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (60–80°C for condensation), and stoichiometric ratios of reagents like acetyl chloride or fluorobenzoyl derivatives. Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization (e.g., ethyl acetate/hexane) is essential to achieve >95% purity .

- Analytical Validation : Confirm structure and purity using NMR, HPLC, and HRMS. For example, NMR signals for the quinoline C=O group typically appear at δ 168–170 ppm, while the acetamide NH resonates near δ 8.5–9.5 ppm .

Q. How does the substitution pattern on the quinoline core influence reactivity and stability?

- Functional Group Impact : The 3-benzoyl and 6-ethoxy groups enhance electron-withdrawing effects, stabilizing the 4-oxo-quinoline structure but reducing solubility in polar solvents. The 3,4-dimethoxyphenylacetamide moiety increases lipophilicity, favoring membrane permeability in biological assays .

- Stability Testing : Monitor degradation under oxidative (e.g., HO) or reductive (e.g., NaBH) conditions via TLC or HPLC. The ethoxy group is prone to hydrolysis under acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Experimental Design : Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across cell lines (e.g., E. coli ATCC 25922 or MCF-7 breast cancer cells). Compare dose-response curves (e.g., IC values) and validate target engagement via enzyme inhibition assays (e.g., caspase-3 activation for apoptosis) .

- Data Interpretation : Consider substituent effects—e.g., the 3-benzoyl group may enhance DNA intercalation (anticancer), while the 6-ethoxy group modulates bacterial efflux pump inhibition (antimicrobial) .

Q. What strategies optimize regioselectivity in substitution reactions at the quinoline core?

- Reaction Engineering : Use directing groups (e.g., chloro at C6 in ) to control electrophilic aromatic substitution. For nucleophilic substitutions (e.g., replacing Cl with amines), employ polar aprotic solvents (DMF) and catalysts (CuI/KCO) to enhance selectivity .

- Computational Guidance : DFT calculations predict reactive sites—e.g., C2 and C8 positions on quinoline are more electrophilic due to conjugation with the 4-oxo group .

Q. How can metabolic stability and degradation pathways be characterized for drug development?

- In Vitro Models : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Key pathways include O-deethylation of the ethoxy group and hydroxylation of the benzoyl ring .

- Accelerated Stability Studies : Expose to UV light (ICH Q1B guidelines) or elevated humidity (40°C/75% RH) for 4 weeks. Quantify degradation products (e.g., quinoline N-oxide) using validated HPLC methods .

Methodological Challenges & Solutions

Q. What analytical techniques best resolve structural ambiguities in derivatives?

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., quinoline H5/H7 protons). X-ray crystallography confirms spatial arrangements, especially for stereoisomers .

- Mass Spectrometry : HRMS with ESI/APCI ionization differentiates between isobaric species (e.g., [M+H] vs. [M+Na]) and detects trace impurities .

Q. How can computational tools enhance SAR studies for this compound?

- Molecular Docking : Model interactions with biological targets (e.g., topoisomerase II or β-lactamase) using AutoDock Vina. Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents (e.g., electron-donating groups at C6 for enhanced solubility) .

Interdisciplinary Applications

Q. What ecotoxicological assessments are needed for environmental risk evaluation?

- Fate and Transport Studies : Determine logP (2.8–3.5) and soil adsorption coefficients (K) using OECD Guideline 121. Assess biodegradability via OECD 301F (closed bottle test) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48h EC) and algae (Pseudokirchneriella subcapitata), as the compound’s lipophilicity may pose bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.